molecular formula C9H9NO B7722432 Cinnamaldehyde oxime CAS No. 20707-70-4

Cinnamaldehyde oxime

Cat. No.: B7722432
CAS No.: 20707-70-4
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DAAQNPAKSA-N
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Description

Cinnamaldehyde oxime is an organic compound with the molecular formula C₉H₉NO. It is derived from cinnamaldehyde, a naturally occurring compound found in the bark of cinnamon trees.

Mechanism of Action

Oximes and amidoximes have gained high interest regarding their ability to release nitric oxide (NO). The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) .

Future Directions

Oximes and amidoximes have been studied in many different fields such as coordination or materials chemistry but also for their numerous biological activities . They have also gained high interest regarding their ability to release nitric oxide (NO), which presents many beneficial biological effects . Therefore, the future research directions could involve exploring these properties further.

Properties

IUPAC Name

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQDOYIAKHIMAN-DAAQNPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-81-1, 59336-59-3
Record name Cinnamaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13372-81-1
Source DTP/NCI
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Record name NSC47500
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Record name Cinnamaldehyde oxime
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Synthesis routes and methods

Procedure details

53.3 grams of cinnamaldehyde (0.40 mols) was added to a solution of 39.1 grams of hydroxylamine sulfate (0.48 mols) in 79.5 grams of water. The mixture was cooled in an icewater bath to 3° C. Then a solution of 17.7 grams of NaOH (0.44 mol) in 17.7 grams of water was added over a period of 25 minutes. The formed cinnamaldehyde oxime precipitated. The reaction mixture was warmed to roomtemperature and the crude product was filtered. After recrystallization from toluene pure cinnamaldehyde oxime was obtained as white crystals. Yield: 70%.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
79.5 g
Type
solvent
Reaction Step One
Name
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
17.7 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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